1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole
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Overview
Description
1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C7H12N4O2S and a molecular weight of 216.26 g/mol . It is a member of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole typically involves the reaction of cyclopentylamine with methanesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then treated with sodium azide and triethyl orthoformate to yield the desired tetrazole compound . The reaction conditions usually involve refluxing the mixture in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-5-methyl-1H-1,2,3,4-tetrazole: Similar structure but lacks the methanesulfonyl group.
1-cyclopentyl-5-phenyl-1H-1,2,3,4-tetrazole: Contains a phenyl group instead of the methanesulfonyl group.
1-cyclopentyl-5-chloro-1H-1,2,3,4-tetrazole: Substituted with a chlorine atom instead of the methanesulfonyl group.
Uniqueness
1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, stability, and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
1-cyclopentyl-5-methylsulfonyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-14(12,13)7-8-9-10-11(7)6-4-2-3-5-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNQLXAODYTLRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=NN1C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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